Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
CAS No.: 1622059-69-1
Cat. No.: VC2732541
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1622059-69-1 |
|---|---|
| Molecular Formula | C17H23N3O3 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
| Standard InChI Key | DBYRDEZGKYEVSF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC |
| Canonical SMILES | CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC |
Introduction
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes an acetamido group and a piperazine moiety. This compound is primarily studied for its potential applications in medicinal chemistry and as an intermediate in various chemical syntheses. The molecular formula of this compound is C17H23N3O3, with a molecular weight of approximately 317.4 g/mol .
Chemical Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 77058986 |
| CAS Number | 1622059-69-1 |
| Molecular Formula | C17H23N3O3 |
| Molecular Weight | 317.4 g/mol |
| InChI | InChI=1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21) |
| InChIKey | DBYRDEZGKYEVSF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC |
Synthesis and Applications
The synthesis of Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with methyl 2-bromo-3-oxopropanoate under basic conditions. This nucleophilic substitution reaction results in the formation of the desired product.
Applications
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Medicinal Chemistry: Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities, making it a candidate for further pharmacological exploration.
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Chemical Syntheses: It serves as an intermediate in various chemical reactions, contributing to the development of new compounds with potential therapeutic properties.
Research Findings
While specific biological targets and mechanisms of action for Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate are not fully elucidated, its unique structural features may contribute to specific interactions with biological macromolecules. Further research is needed to clarify detailed biochemical pathways and potential therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate | Similar structure but lacks the double bond in the propanoate chain | Different reactivity due to absence of double bond |
| N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Contains an amide group instead of an ester | Offers different biological activity due to structural differences |
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